molecular formula C13H9NO4 B12585417 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid CAS No. 574002-49-6

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid

Cat. No.: B12585417
CAS No.: 574002-49-6
M. Wt: 243.21 g/mol
InChI Key: XTPZKGGQHNQVOB-UHFFFAOYSA-N
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Description

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is a synthetic organic compound featuring a cyanoacrylic acid backbone substituted with an acryloyloxy-phenyl group. The acryloyloxy moiety at the para position of the phenyl ring introduces both ester and vinyl functionalities, while the cyano group at the α-position of the propenoic acid enhances electron-withdrawing effects, influencing reactivity and acidity.

Properties

CAS No.

574002-49-6

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

2-cyano-3-(4-prop-2-enoyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H9NO4/c1-2-12(15)18-11-5-3-9(4-6-11)7-10(8-14)13(16)17/h2-7H,1H2,(H,16,17)

InChI Key

XTPZKGGQHNQVOB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base to form the acryloyloxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific functional groups introduced .

Scientific Research Applications

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its reactivity towards various nucleophiles and electrophiles. The acryloyloxy group can undergo polymerization reactions, while the cyano group can participate in nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phenyl ring and the conjugated system within the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylic acid derivatives, which are structurally tailored for diverse applications. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

  • (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (CAS: N/A) Structure: Features a sulfamoyl group linked to a trifluoromethylphenyl ring, enhancing hydrogen-bonding capacity and metabolic stability. Key Difference: The sulfamoyl group replaces the acryloyloxy moiety, altering solubility and target selectivity .
  • (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid (CAS: 2306388-57-6) Structure: Contains a bis(trifluoromethyl)benzyloxy group and methoxy substituent, increasing lipophilicity and resistance to oxidation. Application: Functions as a PROTAC (proteolysis-targeting chimera) for ERRα degradation, highlighting its utility in targeted therapy .
  • 3-[4-[(4-Chlorophenyl)methoxy]phenyl]prop-2-enoic Acid (CAS: 879642-82-7) Structure: Substituted with a chlorophenylmethoxy group, which enhances halogen bonding interactions. Physicochemical Impact: The chlorine atom increases molecular weight (MW: 288.73) and may improve membrane permeability .
  • 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid (Ferulic Acid, CAS: 1135-24-6) Structure: Natural derivative with hydroxy and methoxy groups, lacking the cyano and acryloyloxy substituents. Application: Widely used in antioxidants and cosmetics due to its radical-scavenging properties .

Physicochemical and Pharmacological Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Findings
Target Compound C₁₃H₉NO₅ 283.22 Acryloyloxy-phenyl, cyano Kinase inhibition (hypothesized)
(E)-3-(4-((2,4-Bis(CF₃)benzyl)oxy)-3-MeO-phenyl)-2-cyanoacrylic acid (2306388-57-6) C₂₀H₁₃F₆NO₄ 445.31 Bis(trifluoromethyl)benzyloxy, methoxy PROTAC ERRα ligand
3-[4-(2-Chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid (338403-65-9) C₁₅H₁₀ClNO₅ 343.70 Chlorophenoxy, nitro Anti-inflammatory research
Ferulic Acid (1135-24-6) C₁₀H₁₀O₄ 194.18 Hydroxy, methoxy Antioxidant, cosmetic ingredient

Pharmacological and Industrial Relevance

  • Electron-Withdrawing Effects: The cyano group in the target compound lowers the pKa of the carboxylic acid, enhancing bioavailability in physiological environments .
  • Fluorinated Derivatives : Compounds with trifluoromethyl groups exhibit improved pharmacokinetic profiles due to increased stability and membrane penetration .
  • Natural vs. Synthetic : Ferulic acid (natural) is less potent in targeted therapies but is safer for consumer products, whereas synthetic derivatives prioritize specificity and efficacy .

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